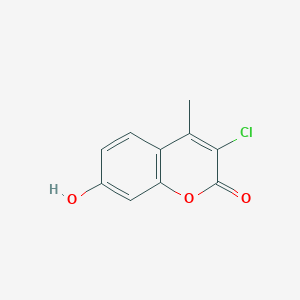

3-Chloro-4-methyl-7-hydroxycoumarin

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZHLDRQCZXQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052724 | |

| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6174-86-3 | |

| Record name | Chlorferon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorferron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-7-hydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI89HA9V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 3 Chloro 4 Methyl 7 Hydroxycoumarin

Strategies for the Synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin

The construction of the this compound core primarily relies on the formation of its precursor, 7-hydroxy-4-methylcoumarin, followed by chlorination. The Pechmann condensation is a cornerstone reaction in this synthetic sequence.

Pechmann Condensation and Related Approaches for Coumarin (B35378) Scaffolds

The Pechmann condensation, a classic method for synthesizing coumarins, involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. slideshare.netjetir.org For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) is condensed with ethyl acetoacetate (B1235776). slideshare.netslideshare.net

Traditionally, strong mineral acids like concentrated sulfuric acid have been employed as catalysts. slideshare.netscribd.com While effective, these methods often require harsh reaction conditions and long reaction times, sometimes up to 22 hours. youtube.comslideshare.net To circumvent these issues, alternative and more environmentally benign catalysts have been explored. Solid acid catalysts, such as Amberlyst-15 and Nafion resin/silica nanocomposites, have demonstrated high efficiency, affording excellent yields of 7-hydroxy-4-methylcoumarin under milder conditions and with simplified product recovery. researchgate.netresearchgate.netpsu.edu For instance, the use of polyphosphoric acid (PPA) can significantly reduce the reaction time to as little as 20-25 minutes. youtube.comslideshare.net

The reaction mechanism typically proceeds through transesterification followed by intramolecular cyclization and dehydration to furnish the coumarin ring system. youtube.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Specific Synthetic Routes for this compound Precursors

The primary precursor for this compound is 7-hydroxy-4-methylcoumarin. As detailed above, the Pechmann condensation of resorcinol and ethyl acetoacetate is the most direct and widely used method for its synthesis. slideshare.netslideshare.netyoutube.com The reaction involves the dropwise addition of a solution of resorcinol and ethyl acetoacetate to a cooled acid catalyst, followed by stirring at room temperature and subsequent workup to isolate the product. slideshare.netscribd.com Yields for this reaction are often high, with some procedures reporting up to 97%. slideshare.net

Once 7-hydroxy-4-methylcoumarin is obtained, the introduction of the chlorine atom at the C3 position is the subsequent step. This is typically achieved through electrophilic substitution using a suitable chlorinating agent.

Derivatization and Analog Synthesis from this compound

The presence of the hydroxyl group at the C7 position and the chloro substituent at the C3 position makes this compound a versatile building block for further chemical modifications. These modifications are aimed at modulating the physicochemical and biological properties of the parent molecule.

Esterification and Etherification Reactions

The hydroxyl group at the C7 position is a prime site for esterification and etherification reactions. These reactions are commonly employed to enhance the lipophilicity of the coumarin derivative, which can influence its biological activity and cellular uptake.

Esterification: 7-hydroxycoumarins can be readily acylated to form esters. For instance, reaction with acid anhydrides can yield the corresponding 7-acyloxycoumarin derivatives. nih.gov Furthermore, 7-hydroxycoumarin-3-carboxylic acid can be converted to its N-succinimidyl ester, which is a useful reagent for conjugating the coumarin moiety to other molecules containing primary amino groups. sigmaaldrich.com Alkyl esters of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and investigated as uncouplers of oxidative phosphorylation. nih.gov

Etherification: The hydroxyl group can also be alkylated to form ethers. A common strategy involves reacting the 7-hydroxycoumarin with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. researchgate.net For example, reacting 7-hydroxycoumarin with ethyl 4-bromobutyrate leads to the formation of coumarin-7-oxybutyric acid ethyl ester, a precursor for further derivatization. prepchem.com

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the coumarin scaffold is a widely explored strategy in medicinal chemistry to generate novel compounds with enhanced or altered biological activities. rsc.orgbohrium.com The coumarin core can be fused or substituted with various heterocycles, such as pyrroles, pyrazoles, and thiazoles. bohrium.comencyclopedia.pubnih.gov

These modifications can be achieved through various synthetic routes. For example, 3-acetylcoumarins can serve as versatile starting materials for the synthesis of fused heterocyclic systems. bohrium.com The introduction of these moieties can significantly impact the pharmacological profile of the resulting hybrid molecules. rsc.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

Catalyst-Free and Solvent-Free Methods

A significant advancement in the green synthesis of coumarin scaffolds involves moving away from harsh catalysts and volatile organic solvents. Research has demonstrated the feasibility of synthesizing 7-hydroxy-4-methylcoumarin, a precursor to the chlorinated compound, under solvent-free conditions. scispace.comresearchgate.net One such method involves the Pechmann condensation of resorcinol and ethyl acetoacetate using a solid acid catalyst, Amberlyst-15, at 110°C, achieving a high yield of approximately 95%. researchgate.netscispace.com This approach not only eliminates the need for a solvent but also utilizes a reusable catalyst, further enhancing its green credentials.

The influence of reaction conditions on yield in solvent-free syntheses is critical. For instance, in the Amberlyst-15 catalyzed synthesis of 7-hydroxy-4-methylcoumarin, the yield was found to be optimal at 110°C. scispace.com Increasing the temperature beyond this point led to a decrease in yield, likely due to the formation of side products. scispace.com

Microwave-assisted synthesis has also emerged as a powerful tool for promoting solvent-free reactions. wordpress.com This technique can significantly reduce reaction times and improve yields. For example, the synthesis of 7-hydroxy-4-methylcoumarin using a nano-crystalline sulfated-zirconia catalyst under microwave irradiation achieved a 99% yield in just 15 minutes at 150°C. wordpress.com

While direct catalyst-free and solvent-free methods for the specific chlorination of 7-hydroxy-4-methylcoumarin to produce this compound are less documented in readily available literature, the green synthesis of the parent coumarin is a crucial first step. The principles established in these syntheses, such as the use of solid catalysts and microwave energy, provide a strong foundation for developing greener chlorination procedures.

Below is a table summarizing various synthetic approaches for the precursor, 7-hydroxy-4-methylcoumarin, highlighting the move towards greener conditions.

| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Resorcinol, Ethyl acetoacetate | Concentrated H₂SO₄ | - | 49 | slideshare.net |

| Resorcinol, Ethyl acetoacetate | Amberlyst-15, 110°C | None (Solvent-free) | ~95 | researchgate.netscispace.com |

| Resorcinol, Ethyl acetoacetate | Nano-crystalline sulfated-zirconia, Microwave, 150°C | None (Solvent-free) | 99 | wordpress.com |

| Resorcinol, Ethyl acetoacetate | Oxalic acid | Ethanol | - | sathyabama.ac.in |

Minimization of Byproducts and Waste

A key objective of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. The generation of byproducts not only represents a loss of atom economy but also necessitates additional purification steps, which can consume energy and solvents.

In the context of this compound synthesis, minimizing byproducts begins with the efficient synthesis of its precursor, 7-hydroxy-4-methylcoumarin. The Pechmann condensation, while effective, can lead to the formation of unwanted isomers and other side products, particularly under harsh acidic conditions. scispace.com The use of milder and more selective catalysts, such as Amberlyst-15, helps to direct the reaction towards the desired product, thus reducing the formation of impurities. researchgate.net

The work-up procedure following a reaction is also a significant source of waste. Traditional methods often involve quenching the reaction with large volumes of water and subsequent extraction with organic solvents. Greener approaches aim to simplify these steps. For instance, in the Amberlyst-15 catalyzed synthesis, the solid catalyst can be removed by simple filtration. scispace.com

The nitration of 7-hydroxy-4-methylcoumarin, a reaction that adds a nitro group to the coumarin ring, provides an illustrative example of byproduct formation and separation. When using a mixture of concentrated nitric and sulfuric acids, two different nitro isomers are formed. researchgate.netresearchgate.net The separation of these isomers requires a multi-step process involving filtration and recrystallization, which can be resource-intensive. researchgate.net Developing more regioselective reactions is therefore a crucial aspect of waste minimization.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 4 Methyl 7 Hydroxycoumarin

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental in identifying the functional groups present in 3-Chloro-4-methyl-7-hydroxycoumarin.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of different bonds. The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure. nih.gov

The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group at the C-7 position. The lactone carbonyl (C=O) group within the coumarin (B35378) ring gives rise to a strong, sharp absorption peak typically found between 1750 and 1700 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester and phenol (B47542) groups can be seen at lower wavenumbers. The presence of the chlorine atom attached to the vinyl carbon (C-3) would also result in a characteristic C-Cl stretching vibration, typically observed in the 800-600 cm⁻¹ range. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3400-3200 | O-H Stretch | Phenolic Hydroxyl |

| 1750-1700 | C=O Stretch | Lactone Carbonyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. nih.gov It measures the inelastic scattering of monochromatic light. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Symmetrical vibrations, which might be weak in the IR spectrum, often produce strong signals in Raman spectroscopy. Key signals would include the aromatic ring breathing modes and the C=C bond of the pyrone ring, providing further confirmation of the core coumarin structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. chemicalbook.com In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton are observed. rsc.org

The methyl group protons at the C-4 position typically appear as a sharp singlet in the upfield region, around δ 2.4 ppm. The aromatic protons on the benzene ring exhibit signals in the downfield region (δ 6.5-8.0 ppm). Specifically, the proton at C-5 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-8 would also appear as a distinct signal in the aromatic region. The phenolic hydroxyl proton at C-7 gives a broad singlet that can exchange with D₂O, leading to its disappearance from the spectrum, a classic identification method. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C-4) | ~2.4 | Singlet |

| H-5 | ~7.6 | Doublet |

| H-6 | ~6.8 | Doublet |

| H-8 | ~6.7 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. chemicalbook.com Each unique carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of its carbon skeleton. spectrabase.com

The carbonyl carbon of the lactone (C-2) is highly deshielded and appears far downfield, typically around δ 160 ppm. The carbons of the aromatic ring and the double bond (C-3 and C-4) resonate in the δ 100-160 ppm range. The carbon bearing the chlorine atom (C-3) will have its chemical shift influenced by the halogen's electronegativity. The carbon attached to the hydroxyl group (C-7) will also be shifted downfield. The methyl carbon (at C-4) is the most shielded and appears at the highest field, typically around δ 18 ppm. researchgate.netspectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Carbonyl) | ~160 |

| C-3 | ~115 |

| C-4 | ~153 |

| C-4a | ~113 |

| C-5 | ~126 |

| C-6 | ~113 |

| C-7 | ~161 |

| C-8 | ~102 |

| C-8a | ~155 |

Two-dimensional (2D) NMR techniques provide further insight by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities through J-coupling. For this compound, a cross-peak between the signals for H-5 and H-6 would definitively confirm their adjacent relationship on the aromatic ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), this ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. sdsu.edunih.gov For example, an HMQC/HSQC spectrum would show a correlation peak between the ¹H signal of the methyl group and the ¹³C signal of the methyl carbon. It would similarly link each aromatic proton to its corresponding carbon atom, confirming the assignments made in the 1D spectra. These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. rsc.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the study of fragmentation pathways.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule and its fragments. The empirical formula for this compound is C₁₀H₇ClO₃, corresponding to a specific molecular weight. sigmaaldrich.com HRMS analysis of various coumarin derivatives has demonstrated that the nature of the substituents significantly influences the fragmentation patterns observed in the mass spectrum. nih.gov For instance, compounds with certain substituents may fragment to form a stable coumarinopyrilium ion, while others may undergo fission of the chroman ring. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for metabolite profiling, offering the sensitivity and selectivity needed to identify and quantify metabolites in complex biological matrices. nih.govnih.gov This is particularly relevant for this compound, which is a major metabolite and hydrolysis product of the organophosphate pesticide coumaphos (B1669454). chemodex.com

In the context of human biomonitoring, LC-MS/MS methods are employed to detect and quantify this compound in urine samples. nih.gov This analysis typically involves the hydrolysis of the glucuronide conjugate of the metabolite, followed by extraction and subsequent analysis by LC-MS/MS. nih.gov The development of such methods is critical for assessing exposure to parent compounds like coumaphos. nih.gov The use of ultra-high-performance liquid chromatography (UPLC) coupled with MS has been shown to increase the number of detectable metabolites compared to standard HPLC-MS, enhancing the comprehensiveness of metabolic profiles. nih.gov The structural elucidation of unknown metabolites is a significant challenge in metabolomics, and LC-MS/MS data, in conjunction with in silico fragmentation tools and retention time models, plays a vital role in this process. scienceopen.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy and fluorescence spectroscopy are fundamental techniques for investigating the electronic transitions and photophysical properties of molecules like this compound.

The absorption and emission spectra of coumarin derivatives are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. physchemres.org This sensitivity arises from changes in the electronic distribution of the molecule in its ground and excited states upon interaction with solvent molecules. For 7-hydroxy-4-methylcoumarin, the parent compound of this compound, UV-Vis spectra in a mixture of water and methanol (B129727) show a maximum absorbance at 321 nm. iajpr.com Another study reported maximum absorption wavelengths at 218.5 nm and 323 nm in methanol, corresponding to the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net The specific absorption and emission maxima of this compound would be expected to show similar solvent-dependent shifts, providing insights into its electronic structure and interactions with its environment.

Table 1: UV-Vis Absorption Maxima of Related Coumarin Compounds

| Compound | Solvent | Absorption Maxima (nm) |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Water:Methanol | 321 |

This table is generated based on data for the parent compound, 7-hydroxy-4-methylcoumarin, as specific data for this compound was not available in the search results.

Excited state proton transfer (ESPT) is a significant photophysical process in many hydroxycoumarins. nih.gov In the excited state, the acidity of the hydroxyl group increases dramatically, facilitating the transfer of a proton, often to a nearby acceptor site within the molecule or to a solvent molecule. nih.govresearchgate.net This process can lead to the formation of a tautomeric form with distinct fluorescence properties. nih.gov For instance, in 7-hydroxy-4-methylcoumarin, ESPT can occur along a hydrogen-bonded water wire, leading to a keto tautomer. researchgate.net The dynamics of ESPT are often ultrafast, occurring on the picosecond timescale. bris.ac.uk The efficiency and pathway of ESPT can be influenced by the surrounding environment, including the presence of specific solvents or interactions with proteins. nih.govrsc.org While direct studies on the ESPT dynamics of this compound are not prevalent in the provided results, the principles derived from studies on similar 7-hydroxycoumarin derivatives are highly applicable.

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for characterizing the efficiency of a fluorophore. The quantum yield of coumarin derivatives can be influenced by substituents and the solvent environment. researchgate.net For example, the presence of bulky substituents at the 3-position can affect the planarity of the molecule in the excited state, leading to changes in the quantum yield. researchgate.net Photostability, the ability of a molecule to resist photodegradation, is another important characteristic, especially for applications in fluorescence imaging and sensing. sciepub.com While specific quantum yield and photostability data for this compound are not detailed in the search results, it is known that 4-hydroxycoumarins, in general, can exhibit high emission yields and good photostability. sciepub.com

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Methyl 7 Hydroxycoumarin

Quantum Chemical Studies

Quantum chemical methods are instrumental in investigating the intrinsic properties of 3-Chloro-4-methyl-7-hydroxycoumarin.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The electronic properties derived from DFT, such as dipole moment, ionization potential, and electron affinity, are correlated with the molecule's reactivity and potential biological activity. researchgate.net For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the regions of a molecule that are rich or deficient in electrons. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attacks, thereby elucidating the reactive nature of the compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For coumarin (B35378) derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. orientjchem.org The energies of these orbitals and their gap can be calculated using DFT and time-dependent DFT (TD-DFT) methods. nih.gov These calculations help in understanding the electronic transitions and absorption spectra of the molecule. nih.govorientjchem.org

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 8-formyl-7-hydroxy-4-methylcoumarin | DFT/B3LYP/6-311++G(d,p) | -6.61 | -2.81 | 3.80 |

| 7-hydroxycoumarin | DFT/B3LYP | -8.91 | -1.21 | 7.70 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking simulations are widely used to predict how a ligand, such as this compound, interacts with a protein's binding site. nih.govresearchgate.net These simulations provide detailed information about the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com

The binding affinity, often expressed as a docking score or binding energy, is a key output of these simulations. A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the protein. mdpi.com For coumarin derivatives, docking studies have been instrumental in understanding their interactions with various enzymes and receptors. nih.gov

Identification of Potential Biological Targets (e.g., Enzymes, Receptors)

By docking a ligand against a library of known protein structures, it is possible to identify potential biological targets. nih.govnih.gov this compound is a known metabolite of coumaphos (B1669454) and has been shown to inhibit acetylcholinesterase and butyrylcholinesterase. adipogen.comchemodex.com Molecular docking can be used to model the interaction of this compound with the active sites of these enzymes, providing a rationale for its inhibitory activity.

Furthermore, coumarin derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and anticancer effects. nih.govnih.gov Docking studies can help identify other potential targets, such as cyclooxygenase (COX) enzymes or various protein kinases, which could be modulated by this compound. nih.govnih.gov For example, studies on similar coumarin derivatives have explored their binding to carbonic anhydrase IX, a protein associated with tumor hypoxia. mdpi.com

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-hydroxycoumarin-dopamine | Carbonic Anhydrase IX | -7.2 | GLN92, GLU106, LEU198, THR199, THR200, TRP209 |

| 4-hydroxycoumarin-3-methoxytyramine | Carbonic Anhydrase IX | -7.5 | GLN92, GLU106, LEU198, THR199, THR200, TRP209 |

| 7-hydroxy-4-methylcoumarin | Hen Egg White Lysozyme | -6.5 | Not Specified |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static view of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. mdpi.com

For coumarin-protein complexes, MD simulations can be used to assess the stability of the interactions predicted by docking. mdpi.com By analyzing the trajectory of the simulation, researchers can determine if the ligand remains stably bound in the active site and identify any significant conformational changes in the protein or the ligand. These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone. mdpi.com

Structure-Activity Relationship (SAR) Modeling (QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in understanding the structural requirements for a molecule to exhibit a specific biological response, thereby guiding the design of new, more potent derivatives. For coumarin derivatives, various QSAR approaches have been utilized to elucidate the essential structural attributes for activities such as antioxidant, anticancer, and enzyme inhibition. nih.govnih.gov

3D-QSAR studies, which analyze the steric and electrostatic fields of the molecules, provide a three-dimensional perspective on the structure-activity relationship. nih.gov These models help in visualizing the favorable and unfavorable regions for interaction with a biological target. By aligning a set of active compounds and analyzing their common structural features and field properties, a predictive model can be generated. nih.govnih.gov

Correlation of Structural Features with Biological Activities

The biological activity of this compound, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as antioxidant and α-glucosidase inhibitory activities, is intrinsically linked to its specific structural features. adipogen.comchemodex.com While direct QSAR studies on this exact molecule are not extensively published, research on the broader coumarin class provides significant insights into how each substituent likely influences its activity profile.

The core coumarin nucleus, a fusion of a benzene (B151609) and a pyranone ring, is a primary pharmacophoric feature essential for the antioxidant activity of these molecules. nih.gov The arrangement of the substituents around this core modulates the activity.

Key Structural Features and Their Influence on Activity:

7-Hydroxy Group: The hydroxyl group at the C7 position is a critical determinant of antioxidant activity. Its presence enhances the molecule's ability to scavenge free radicals. Studies on 7-hydroxy-4-methylcoumarin derivatives show that this group is vital for their antioxidant and antifungal properties. nih.gov

4-Methyl Group: The substituent at the C4 position significantly influences the biological profile. In studies on Mcl-1 inhibitors, hydrophobic and electron-withdrawing groups at this position were found to be beneficial for inhibitory activity. nih.gov The methyl group in this compound provides a hydrophobic character at this position.

3-Chloro Group: The introduction of a halogen, such as chlorine, at the C3 position can modulate the electronic properties and lipophilicity of the molecule. In many heterocyclic compounds, halogen substitution is a key strategy to enhance binding affinity to target enzymes. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the pyranone ring.

The table below summarizes the contribution of each structural component of this compound to its known biological activities, based on findings from related coumarin derivatives.

| Structural Feature | Position | Likely Contribution to Biological Activity | Supporting Evidence from Related Compounds |

| Coumarin Nucleus | Core Structure | Essential pharmacophore for antioxidant activity. nih.gov | The fused benzene and pyranone rings are identified as prime features for antioxidant potential in various coumarin QSAR models. nih.gov |

| Hydroxyl Group | C7 | Key for antioxidant and radical scavenging properties. nih.gov | Derivatives of 7-hydroxycoumarin show potent antioxidant activity. nih.gov The catechol group in other coumarins is crucial for Mcl-1 inhibition. nih.gov |

| Methyl Group | C4 | Provides hydrophobicity; can influence enzyme inhibitory activity. nih.gov | Hydrophobic groups at the C4 position of 6,7-dihydroxycoumarins enhance Mcl-1 inhibitory potency. nih.gov |

| Chloro Group | C3 | Electron-withdrawing, enhances lipophilicity, potentially increases binding affinity to biological targets. | The C3 position is highly activated and suitable for modification. researchgate.net Halogenation is a common strategy to improve potency in drug design. |

Predictive Models for Novel Derivatives

Predictive QSAR models are invaluable tools for the rational design of novel derivatives with enhanced biological activities. nih.gov By establishing a statistically significant correlation between structural descriptors and activity, these models can forecast the potency of yet-to-be-synthesized compounds, saving time and resources.

For this compound, predictive models can be developed to optimize its known activities, such as AChE inhibition or antioxidant capacity. The process involves several steps:

Dataset Selection: A series of derivatives of this compound would be synthesized and their biological activities (e.g., IC50 values) determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated.

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Different QSAR approaches can be employed:

Descriptor-Based QSAR: These models provide a quantitative outline of the required structural features for optimal activity. nih.gov

3D-QSAR (CoMFA/CoMSIA): These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. nih.govnih.gov This visual feedback is highly intuitive for medicinal chemists to design new molecules.

Hologram QSAR (HQSAR): This technique focuses on identifying crucial molecular fragments that are important for biological activity. nih.gov

Based on these models, new derivatives of this compound could be designed. For instance, if a 3D-QSAR model for AChE inhibition indicated that a larger, more hydrophobic group is preferred at a specific position, new analogs could be synthesized with this modification. The models serve as indispensable query tools for screening virtual libraries of compounds before committing to their chemical synthesis. nih.gov

The table below illustrates a hypothetical summary of results from a 3D-QSAR study, which would be the goal of such a predictive modeling effort.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² | Field Contribution | Key Findings for Derivative Design |

| CoMFA | 0.604 | 0.863 | 0.701 | Steric: 55%, Electrostatic: 45% | Suggests that bulky substituents are favored in one region, while electronegative groups are favored in another. |

| CoMSIA | 0.606 | 0.854 | 0.647 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-Bond Donor: 10%, H-Bond Acceptor: 15% | Provides a more detailed map, indicating specific areas where hydrophobic character and hydrogen bonding capabilities would enhance activity. |

| Note: The data in this table is representative of typical QSAR model outputs as seen in studies on other heterocyclic systems and is for illustrative purposes. nih.gov |

Biological Activities and Pharmacological Investigations of 3 Chloro 4 Methyl 7 Hydroxycoumarin

Enzyme Inhibition Studies

The inhibitory potential of 3-Chloro-4-methyl-7-hydroxycoumarin has been evaluated against several key enzymes. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sigmaaldrich.comnih.gov These enzymes are critical for the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions such as Alzheimer's disease. The compound's activity against these cholinesterases has been reported in the scientific literature, highlighting its potential role as a cholinesterase inhibitor. sigmaaldrich.comnih.govresearchgate.net

Despite reports of its inhibitory action, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) values from kinetic studies, were not available in the reviewed literature.

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | IC₅₀ Value | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | sigmaaldrich.comnih.gov |

α-Glucosidase Inhibition

Research has indicated that this compound possesses moderate to weak inhibitory activity against α-glucosidase. sigmaaldrich.comnih.gov This enzyme plays a significant role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. The potential of coumarin (B35378) derivatives as α-glucosidase inhibitors is an active area of research. nih.govsrce.hroup.com

While the inhibitory effect of this compound is noted, specific IC₅₀ values that would quantify the potency of this inhibition were not found in the accessed scientific literature.

Table 2: α-Glucosidase Inhibition by this compound

| Enzyme | IC₅₀ Value | Reference |

|---|

Other Enzyme Targets (e.g., COX enzymes, Phosphodiesterase 4B)

Investigations into the inhibitory effects of this compound on other significant enzyme targets, such as cyclooxygenase (COX) enzymes and phosphodiesterase 4B (PDE4B), were conducted. However, based on the available scientific literature, no studies have been published that evaluate the activity of this specific compound against these enzymes.

Antioxidant Activity Research

The antioxidant properties of coumarin derivatives are well-documented, contributing to their potential health benefits. Studies have explored the capacity of this compound to act as an antioxidant agent.

Free Radical Scavenging Assays (e.g., DPPH, H₂O₂)

This compound has been reported to exhibit antioxidant and free radical scavenging activity. sigmaaldrich.comnih.gov Assays involving 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H₂O₂) are common methods to evaluate a compound's ability to neutralize harmful free radicals. While the compound is recognized for its antioxidant potential, specific quantitative results, such as IC₅₀ values from these standard assays, are not detailed in the currently accessible literature. For context, studies on the related compound 7-hydroxy-4-methylcoumarin have shown that substitutions on the coumarin ring can influence antioxidant capacity.

Table 3: Free Radical Scavenging Activity of this compound

| Assay | IC₅₀ Value / % Scavenging | Reference |

|---|---|---|

| DPPH Radical Scavenging | Data not available | sigmaaldrich.comnih.gov |

Mechanisms of Antioxidant Action (HAT, SPLET)

The mechanisms through which antioxidants exert their effects are often investigated to understand their chemical behavior. Common mechanisms include Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). While these mechanisms have been explored for other coumarin derivatives, there is currently no available research in the reviewed literature that specifically elucidates the antioxidant mechanism of action for this compound.

Despite extensive research into the diverse pharmacological landscape of coumarin derivatives, specific scientific literature detailing the biological activities of this compound, as per the requested outline, is not available in the public domain.

While general studies on related coumarin compounds suggest potential for antimicrobial and anticancer properties, there is a notable absence of dedicated research on the antibacterial, antifungal, and specific anticancer mechanisms of this compound itself. Investigations into its efficacy against various bacterial and fungal strains, as well as detailed cytotoxic studies on cancer cell lines—including its effects on cell proliferation, apoptosis, and key signaling pathways like PI3K/Akt/mTOR and β-catenin—have not been specifically reported in the reviewed scientific literature.

Therefore, this article cannot be generated as the foundational research required to populate the specified sections and subsections for this compound is not publicly accessible.

Anticancer Research and Cytotoxicity Studies

Interaction with Specific Cancer Targets (e.g., Mcl-1, Topoisomerases, EGFR, ER, PR)

The anticancer potential of coumarin derivatives has been a subject of intense research, with studies focusing on their interactions with specific molecular targets that are crucial for cancer cell survival and proliferation. While comprehensive data on this compound's interaction with all major cancer targets remains an area of ongoing investigation, preliminary findings and studies on structurally related compounds provide valuable insights.

A review of coumarin-artemisinin hybrids has highlighted that the presence of 3-chloro and 4-methyl substituents on the coumarin ring is associated with greater anticancer activity. nih.gov This suggests that the specific substitution pattern of this compound could be advantageous for its cytotoxic effects.

With regard to specific protein targets, the binding affinity of coumarin derivatives to the estrogen receptor (ER) has been explored. A study on a series of substituted 3-aryl-7-hydroxycoumarins was conducted to evaluate their relative binding affinity to human alpha and beta estrogen receptors. nih.gov While this study did not include the exact this compound, it underscores the potential for coumarin-based structures to interact with hormone receptors, a key area in breast cancer research.

Currently, there is a lack of specific published research detailing the direct interaction of this compound with Mcl-1, topoisomerases, Epidermal Growth Factor Receptor (EGFR), and the Progesterone Receptor (PR). However, the broader class of coumarin compounds has been investigated for activity against these targets. For instance, various coumarin derivatives have been synthesized and evaluated as inhibitors of EGFR and for their binding to hormone receptors. nih.gov Further research is warranted to elucidate the specific binding and inhibitory profile of this compound against these critical cancer-related proteins.

Anti-inflammatory Investigations

Inflammation is a complex biological response implicated in a wide range of diseases. The anti-inflammatory properties of coumarins have been well-documented, and investigations into the activity of this compound and its close analogs have provided evidence for its potential in this arena.

In Vitro and In Vivo Models of Inflammation

While direct studies on this compound are limited, research on structurally similar compounds offers valuable information. For instance, a study on 3-arylcoumarins demonstrated their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells, a common in vitro model for inflammation. nih.gov One of the synthesized compounds, 6,8-dichloro-3-(2-methoxyphenyl)coumarin, exhibited an IC₅₀ value of 8.5 μM for nitric oxide production inhibition. nih.gov

In an in vivo setting, the anti-inflammatory potential of related coumarin derivatives has been assessed using the carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation.

Mechanisms of Anti-inflammatory Action

The mechanisms underlying the anti-inflammatory effects of coumarins are multifaceted and often involve the modulation of key inflammatory pathways. Although the precise mechanisms for this compound are not yet fully elucidated, studies on related compounds point towards several potential pathways.

One of the primary mechanisms is the inhibition of pro-inflammatory enzymes and mediators. As mentioned, the inhibition of nitric oxide production is a key finding. nih.gov Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage.

Furthermore, the general anti-inflammatory action of many coumarins is attributed to their ability to interfere with the arachidonic acid cascade. This can involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation. The antioxidant properties of coumarins may also contribute to their anti-inflammatory effects by reducing oxidative stress, which is closely linked to the inflammatory process.

Applications of 3 Chloro 4 Methyl 7 Hydroxycoumarin As a Research Tool and Precursor

Fluorescent Probes and Labels in Biological Assays

The coumarin (B35378) nucleus, particularly the 7-hydroxycoumarin substructure, is a well-established fluorophore. These compounds are widely employed as fluorescent sensors and labels in various biological applications due to their high quantum yields, photostability, and sensitivity to the local environment. nih.gov Derivatives of 7-hydroxycoumarin are particularly promising as cell-permeable fluorophores that are compatible with techniques like flow cytometry. nih.gov

The fluorescence of 7-hydroxycoumarin derivatives originates from an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The 7-hydroxyl group acts as an electron donor, while the carbonyl group in the lactone ring serves as an electron acceptor. This push-pull electronic structure is fundamental to its photophysical properties.

The fluorescence emission of these compounds is highly sensitive to the polarity of their environment. Research on related 7-hydroxycoumarin derivatives has shown that their fluorescence is strongest in aqueous environments, such as phosphate-buffered saline (PBS), and steeply decreases in more hydrophobic solvents like tetrahydrofuran (THF) and toluene. nih.govacs.org This solvatochromism makes them excellent probes for reporting on the hydrophobicity of their local environment, such as the binding sites of proteins.

Furthermore, the fluorescence can be quenched by various mechanisms. For instance, the fluorescence of 7-hydroxycoumarins has been observed to quench upon binding to the active site of Macrophage Migration Inhibitory Factor (MIF). nih.govacs.org This quenching can be static, resulting from the formation of a non-fluorescent ground-state complex, which is a desirable property for developing fluorescence indicator displacement (FID) assays. nih.gov In other contexts, dynamic (collisional) quenching can occur, as has been reported for 3-methyl-7-hydroxycoumarin in the presence of acetone. researchgate.net This sensitivity allows for the development of sensors that report on the presence and concentration of specific analytes.

| Solvent | Relative Fluorescence Intensity | Implication |

|---|---|---|

| Phosphate-Buffered Saline (PBS) | High | Optimal for use in aqueous biological buffers. |

| Tetrahydrofuran (THF) | Low | Indicates sensitivity to hydrophobic environments. |

| Toluene | Low | Fluorescence is quenched in non-polar, aromatic solvents. |

The favorable photophysical properties and cell permeability of coumarin derivatives make them suitable for live-cell imaging and tracking. Coumarin-based chemosensors have been successfully used for fluorescent cellular imaging of metal ions. nih.gov The core structure of 3-Chloro-4-methyl-7-hydroxycoumarin provides a platform that can be conjugated to various ligands or targeting molecules. When linked to small molecules that bind to intracellular proteins, such as the anticancer drug paclitaxel, fluorinated coumarin derivatives have been used to probe drug-target engagement inside living cells. nih.gov This demonstrates the potential of this compound to be used in similar applications, serving as a reporter group for visualizing the subcellular localization and dynamics of biomolecules.

Building Block in Organic Synthesis

Beyond its direct use as a fluorophore, this compound is a valuable synthetic intermediate. The hydroxyl group at the 7-position and the chlorine atom at the 3-position provide reactive handles for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

A significant application of this compound is its use as a building block for creating fluorogenic enzyme substrates. chemodex.com Fluorogenic substrates are molecules that are initially non-fluorescent (or weakly fluorescent) but release a highly fluorescent product upon enzymatic cleavage.

For the detection of β-galactosidase, the hydroxyl group of this compound can be glycosidically linked to a galactose sugar. The resulting galactoside conjugate is non-fluorescent. In the presence of β-galactosidase, the enzyme hydrolyzes the glycosidic bond, liberating the highly fluorescent this compound. The rate of fluorescence increase is directly proportional to the enzyme's activity. This "turn-on" fluorescence mechanism provides a highly sensitive and continuous assay for enzyme detection, which is particularly useful in microbiology for identifying coliform bacteria based on their β-galactosidase activity. nih.gov

| Compound | Enzyme Action | Fluorescence |

|---|---|---|

| 3-Chloro-4-methyl-7-(β-D-galactosyloxy)coumarin | Substrate (before cleavage) | None / Very Low |

| This compound + Galactose | Products (after cleavage by β-Galactosidase) | High |

The 7-hydroxycoumarin scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. This compound itself is a major metabolite of the organophosphate pesticide coumaphos (B1669454) and has been shown to possess inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as moderate antioxidant properties. chemodex.com

This inherent bioactivity, combined with its synthetic accessibility, makes it an attractive starting point for the development of new therapeutic agents. For example, various 7-hydroxy-4-methylcoumarin derivatives have been synthesized and evaluated for enhanced biological properties. The introduction of thiosemicarbazide and thiazolidinone moieties has led to compounds with potent antifungal and antioxidant activity. nih.gov Furthermore, the synthesis of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety has yielded promising fungicide candidates. nih.gov These studies highlight the role of the 7-hydroxycoumarin core, including the 3-chloro-4-methyl variant, as a key intermediate for generating libraries of novel bioactive compounds for drug discovery and agrochemical development.

Chemosensor Development

A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a measurable change, such as a change in fluorescence or color. The 7-hydroxycoumarin scaffold is an excellent platform for designing fluorescent chemosensors due to its strong and environmentally sensitive emission. nih.gov

The general design involves coupling the coumarin fluorophore to a receptor unit that selectively binds the target analyte. Analyte binding to the receptor induces a conformational or electronic change that modulates the photophysical properties of the coumarin, leading to a "turn-on" or "turn-off" fluorescent signal.

For instance, coumarin-based probes have been developed for the sensitive detection of metal ions. A coumarin-based sensor was synthesized that exhibited both fluorescence quenching and a colorimetric response upon binding to Sn²⁺ ions, enabling its use in cellular imaging. nih.gov In another study, cyclotriphosphazenes decorated with multiple 7-hydroxycoumarin units were shown to be highly sensitive and selective fluorescent chemosensors for Fe³⁺ ions in aqueous media. nih.govsemanticscholar.org The this compound moiety, with its robust fluorescence, can be similarly functionalized with various ionophores or binding cavities to create novel chemosensors for a wide range of biologically and environmentally important analytes.

Detection of Cations and Anions

The broader class of coumarin derivatives has been extensively investigated for its potential in detecting various ions through fluorescence-based mechanisms. These mechanisms often involve chelation of the ion by the coumarin derivative, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off").

While the general class of 7-hydroxycoumarins has shown promise in the development of fluorescent probes for cations such as copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺), and for anions like cyanide and fluoride, specific research detailing the direct application of this compound as a standalone fluorescent sensor for specific cations or anions is not extensively documented in the current scientific literature. The presence of the chloro group at the 3-position and the methyl group at the 4-position influences the electronic and steric properties of the molecule, which would uniquely affect its binding and sensing capabilities. However, detailed studies focusing on these specific interactions appear to be limited.

Despite the lack of direct applications as a sensor, its role as a precursor is significant. The 7-hydroxy group provides a convenient point for chemical modification, allowing for the synthesis of more complex molecules with tailored ion-sensing capabilities. Researchers can functionalize this position with specific ionophores or chelating agents to create novel sensors that leverage the fluorescent core of the this compound scaffold.

| Ion Type | General Sensing Principle with Coumarin Derivatives | Reported Analytes for General Coumarins |

| Cations | Chelation leading to fluorescence "turn-on" or "turn-off" | Cu²⁺, Fe³⁺, Al³⁺, Hg²⁺, Zn²⁺ |

| Anions | Interaction leading to changes in fluorescence | F⁻, CN⁻, AcO⁻, PPi (pyrophosphate) |

This table summarizes the general application of the broader coumarin class in ion detection, as specific data for this compound is limited.

Application in Environmental and Biological Sensing

The application of this compound in environmental and biological sensing is well-established, primarily through its role as a biomarker and as a precursor for synthesizing fluorogenic substrates.

A significant application lies in the field of environmental and occupational health monitoring. This compound is the primary metabolite and hydrolysis product of coumaphos, an organophosphate pesticide used to control pests on livestock. researchgate.net Its detection in biological samples serves as a reliable biomarker for exposure to this pesticide. A sensitive and specific method for quantifying this compound in urine has been developed using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). researchgate.net This biomonitoring method allows for the assessment of short-term exposure to coumaphos in workers who handle the pesticide, providing a valuable tool for ensuring workplace safety. researchgate.net The method has a low detection limit of 0.06 ng/mL and has been validated for its accuracy and linearity over a wide concentration range. researchgate.net

In the realm of biological research, this compound serves as a crucial building block for the synthesis of fluorogenic substrates. researchgate.netnih.gov These substrates are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. The enzymatic reaction cleaves a part of the molecule, releasing the highly fluorescent this compound. This "turn-on" fluorescence provides a sensitive and quantitative measure of enzyme activity. A notable example is its use in creating substrates for the detection of bacterial β-galactosidase, an important enzyme in molecular biology and microbiology. researchgate.netnih.gov

| Application Area | Specific Use of this compound | Detection Principle | Significance |

| Environmental Monitoring | Biomarker for coumaphos pesticide exposure. researchgate.net | Quantification in urine via HPLC-FLD. researchgate.net | Occupational health and safety assessment. |

| Biological Sensing | Precursor for fluorogenic enzyme substrates. researchgate.netnih.gov | Enzymatic cleavage releases the fluorescent compound. | Sensitive detection of enzyme activity (e.g., β-galactosidase). researchgate.netnih.gov |

Future Research Directions and Translational Potential

Exploration of Novel Biological Activities and Therapeutic Applications

Initial studies have shown that 3-Chloro-4-methyl-7-hydroxycoumarin exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, along with moderate to weak α-glucosidase inhibitory and antioxidant scavenging properties. chemodex.comadipogen.com These findings open the door for further exploration into its therapeutic potential. The structural similarity of coumarin (B35378) derivatives to a wide array of biologically active molecules suggests that this compound could be a scaffold for developing new therapeutic agents. mdpi.comnih.govnih.gov

Future research could focus on:

Anticancer Potential: Inspired by studies on similar coumarin derivatives like 4-methyl-7-hydroxy coumarin which has shown anti-cancer potential against skin cancer, investigating the effects of this compound on various cancer cell lines is a logical next step. nih.gov Research could explore its impact on cell cycle progression, apoptosis, and key signaling pathways involved in cancer development. nih.gov

Antimicrobial and Antifungal Activity: The broad biological activity of coumarins includes antimicrobial and antifungal effects. nih.govnih.gov Screening this compound against a panel of pathogenic bacteria and fungi could reveal new avenues for infectious disease treatment. nih.govresearchgate.net

Anti-inflammatory Properties: Many coumarin derivatives possess anti-inflammatory properties. nih.gov Investigating the effect of this specific compound on inflammatory pathways and models of inflammation could lead to the development of new anti-inflammatory drugs.

Development of Advanced Delivery Systems (e.g., Nanomedicine)

To enhance the therapeutic efficacy and overcome potential limitations of this compound, such as solubility and bioavailability, the development of advanced delivery systems is crucial. Nanomedicine, in particular, offers promising strategies.

Future research in this area could involve:

Encapsulation in Nanoparticles: Formulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and targeted delivery to specific tissues or cells.

Development of Fluorescent Probes: Given that coumarin derivatives are known for their fluorescent properties, this compound could be explored as a building block for creating fluorogenic substrates for detecting specific enzymes, such as bacterial β-Galactosidase. chemodex.comadipogen.comresearchgate.net

Integrated Experimental and Computational Approaches for Drug Discovery

The synergy between experimental and computational methods can significantly accelerate the drug discovery process for this compound.

Key areas for this integrated approach include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of derivatives of this compound, researchers can establish clear SARs. mdpi.commdpi.com This information is vital for optimizing the compound's biological activity and selectivity.

Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding interactions of this compound with various biological targets, helping to elucidate its mechanism of action and guide the design of more potent analogs.

Clinical Translation and Pre-clinical Development Considerations

The path from a promising compound to a clinically approved drug is long and requires rigorous evaluation. For this compound, several pre-clinical development aspects need to be addressed.

Important considerations include:

Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential. nih.gov Understanding its metabolic fate, including the formation of conjugated and unconjugated metabolites, is crucial for determining its safety and efficacy. nih.gov

Toxicology Studies: Comprehensive toxicological assessments are required to identify any potential adverse effects and to establish a safe dosage range for further studies.

Biomarker Development: As a metabolite of coumaphos (B1669454), methods for its detection in urine have been developed for biomonitoring exposure. nih.gov These analytical methods can be further refined and validated for use in clinical settings to monitor drug levels and patient response. nih.gov

Safety and Ecotoxicological Implications in Research Contexts

While exploring the therapeutic potential of this compound, it is imperative to consider its safety and ecotoxicological implications, particularly within the research environment.

Key aspects to address include:

Handling and Safety Precautions: Proper personal protective equipment, such as gloves, and eyeshields, should be used when handling the compound in a laboratory setting. sigmaaldrich.comsigmaaldrich.comscbt.com It is classified as an irritant to the eyes, skin, and respiratory system. sigmaaldrich.comsigmaaldrich.comscbt.com

Environmental Fate: As a metabolite of a pesticide, understanding the environmental persistence and potential ecotoxicity of this compound is important. Research should investigate its degradation pathways and potential impact on non-target organisms.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Chloro-4-methyl-7-hydroxycoumarin, and what quality control steps are critical?

- Methodology : A common synthesis route involves reacting 3-Chloro-7-hydroxy-4-methylcoumarin (CHMC) with dimethyl sulfate under controlled alkaline conditions to introduce the methoxy group. Purity is validated via HPLC and NMR, with strict monitoring of reaction pH and temperature to avoid side products like unreacted intermediates .

- Quality Control : Post-synthesis, ensure fluorometric validation (λex = 380 nm, λem = 480 nm) to confirm demethylation activity, as this compound is often used as a CYP450 substrate. Residual solvents must be quantified via GC-MS .

Q. How can researchers detect and quantify this compound in enzymatic assays?

- Detection : Use fluorometric assays with microsomal preparations. The compound’s O-demethylation by CYP450 isoforms generates 3-Chloro-7-hydroxy-4-methylcoumarin, detectable via fluorescence spectroscopy. Calibrate with a standard curve (0.1–10 μM) to ensure linearity .

- Optimization : Pre-incubate liver microsomes with NADPH-regenerating systems and avoid light exposure to prevent photodegradation of fluorescent products .

Q. What solvent systems are optimal for dissolving this compound in vitro?

- Solubility : The compound is sparingly soluble in aqueous buffers. Use dimethyl sulfoxide (DMSO) for stock solutions (10 mg/mL), but limit final DMSO concentration to <1% in assays to avoid enzyme inhibition. For kinetic studies, dilute in phosphate buffer (pH 7.4) with 0.1% BSA to enhance solubility .

Advanced Research Questions

Q. How does this compound interact with CYP450 isoforms, and how can contradictory activity data be resolved?

- Isoform Selectivity : This compound is a substrate for CYP1A and CYP2B isoforms in rats, but human CYP2C9 and CYP2D6 may also catalyze its demethylation. Use inhibitory controls (e.g., α-naphthoflavone for CYP1A) to confirm isoform contributions .

- Data Contradictions : Fluorogenic substrates like this compound may show divergent inhibition profiles compared to conventional substrates. Validate findings with orthogonal methods (e.g., LC-MS/MS) to resolve discrepancies .

Q. What strategies improve the sensitivity of fluorometric assays using this compound in low-abundance enzyme systems?

- Enhancement : Use fluorescence enhancers like β-cyclodextrin (0.5 mM) to amplify signal intensity. Optimize microsome protein concentration (0.5–2 mg/mL) to balance detection limits and linearity .

- Interference Mitigation : Pre-treat samples with ascorbic acid (1 mM) to quench reactive oxygen species that may degrade fluorescent metabolites .

Q. How can researchers differentiate this compound from its metabolites in biological matrices?

- Chromatography : Employ reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 40:60 v/v, 0.1% formic acid). Retention times for the parent compound and 3-Chloro-7-hydroxy-4-methylcoumarin differ by ~2 minutes .

- Mass Spectrometry : Use LC-ESI-MS/MS in MRM mode (m/z transitions: parent ion 225 → 181; metabolite 211 → 167) for high specificity in complex samples like urine or plasma .

Q. What pharmacological roles does this compound play beyond CYP450 assays?

- Anthelmintic Applications : It is a precursor in synthesizing Haloxon, an organophosphate anthelmintic. React with bis(3-chloroethyl) phosphite and carbon tetrachloride under triethylamine catalysis to form the active ester .

- Toxicology : As a metabolite of coumaphos, it is a biomarker in veterinary exposure studies. Detect in urine via SPE extraction followed by LC-MS/MS (LOQ = 0.1 ng/mL) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.